Bis(thiophen-2-YL)-1,2,4-triazin-3-OL
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Overview
Description
Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is a heterocyclic compound that features a triazine ring fused with thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(thiophen-2-YL)-1,2,4-triazin-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction between thiophene derivatives and triazine precursors. The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(thiophen-2-YL)-1,2,4-triazin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
Bis(thiophen-2-YL)-1,2,4-triazin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Bis(thiophen-2-YL)-1,2,4-triazin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.
Triazine: A nitrogen-containing heterocycle with three nitrogen atoms in a six-membered ring.
Bis(thiophen-2-yl)benzothiadiazole: A compound with similar structural features but different electronic properties.
Uniqueness
Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is unique due to its combination of thiophene and triazine rings, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Properties
Molecular Formula |
C11H7N3OS2 |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
5,6-dithiophen-2-yl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H7N3OS2/c15-11-12-9(7-3-1-5-16-7)10(13-14-11)8-4-2-6-17-8/h1-6H,(H,12,14,15) |
InChI Key |
NDZHLKNTFIHCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=O)NN=C2C3=CC=CS3 |
Origin of Product |
United States |
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